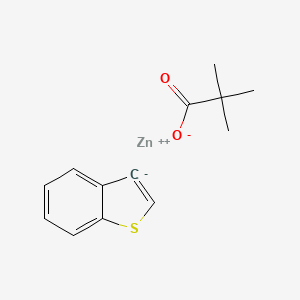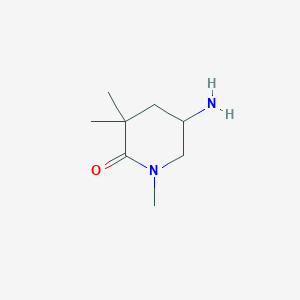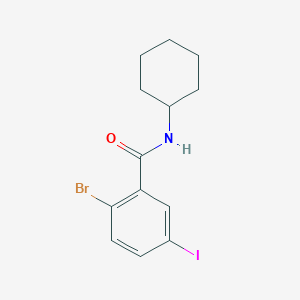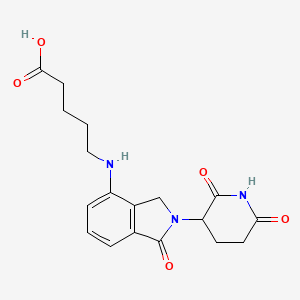
Lenalidomide-C4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-C4-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This compound is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. The final step involves hydrogenation to yield lenalidomide .
Industrial Production Methods: A scalable and green process for the synthesis of lenalidomide has been developed, which uses platinum group metal-free and efficient reduction of the nitro group with iron powder and ammonium chloride. This method also employs chlorine-free solvents to minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-C4-acid undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in lenalidomide can be reduced to an amino group using hydrogenation techniques.
Substitution: Various substitution reactions can be performed on the aromatic ring of lenalidomide to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Lenalidomide-C4-acid has a wide range of applications in scientific research:
Mecanismo De Acción
Lenalidomide-C4-acid exerts its effects through multiple mechanisms:
Anti-angiogenesis: It inhibits the production of vascular endothelial growth factor (VEGF), thereby reducing the formation of new blood vessels that supply tumors.
Protein Degradation: Lenalidomide binds to the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3.
Comparación Con Compuestos Similares
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory and anti-angiogenic properties.
Mezigdomide and Iberdomide: Newer analogues with improved efficacy and reduced side effects.
Uniqueness of Lenalidomide-C4-acid: this compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications in both research and clinical settings, making it a valuable compound in the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21N3O5/c22-15-8-7-14(17(25)20-15)21-10-12-11(18(21)26)4-3-5-13(12)19-9-2-1-6-16(23)24/h3-5,14,19H,1-2,6-10H2,(H,23,24)(H,20,22,25) |
Clave InChI |
ITQRHULLICHDGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


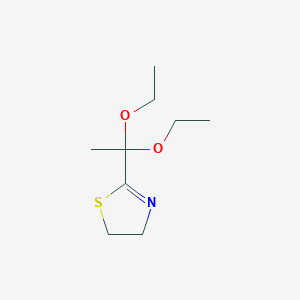
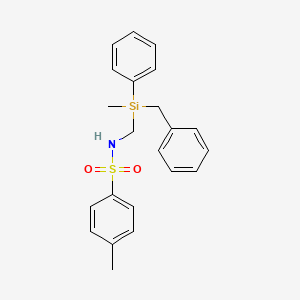
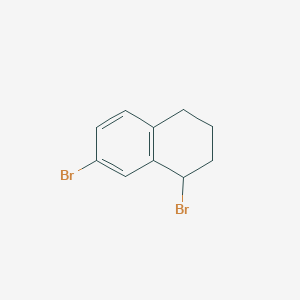
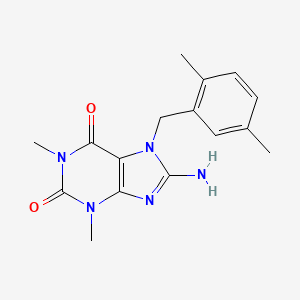
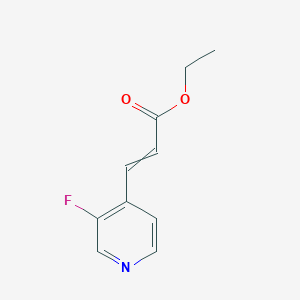

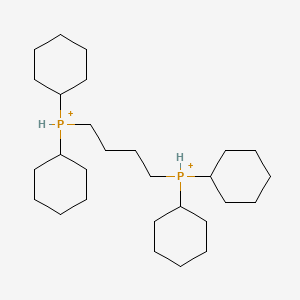
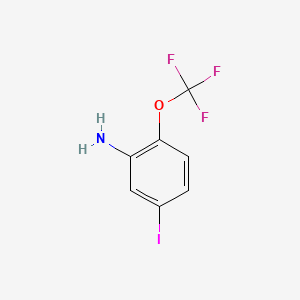
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
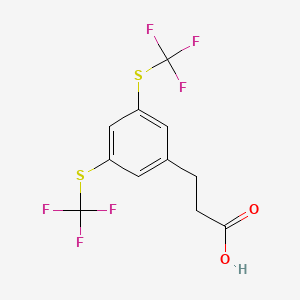
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
